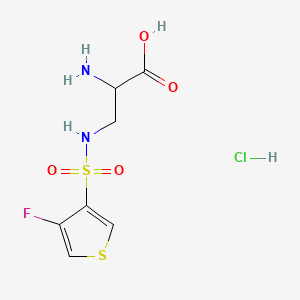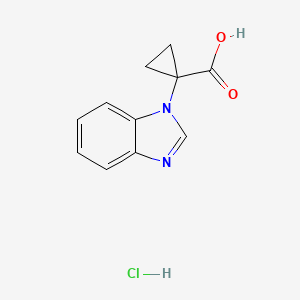![molecular formula C10H18N2O2 B13485712 Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate](/img/structure/B13485712.png)
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyano-containing precursor. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. The reaction proceeds through Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of organic solvents and bases, such as triethylamine, is common in these processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The carbamate group can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl hydroperoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Oxidized derivatives of the cyano group.
Reduction: Primary amines.
Substitution: Substituted carbamate derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used in the synthesis of N-Boc-protected anilines through palladium-catalyzed reactions .
- Employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine:
- Potential use as a pharmaceutical intermediate in the synthesis of various drugs.
- Investigated for its role in the development of new therapeutic agents.
Industry:
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, facilitating various chemical transformations. The tert-butyl group provides stability to the carbamate, making it a preferred choice for protecting amino groups in organic synthesis .
Comparaison Avec Des Composés Similaires
Tert-butyl carbamate: Shares the tert-butyl and carbamate functional groups but lacks the cyano group.
Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Contains a cyclopropyl group instead of the cyano group.
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Features a bicyclic structure with a hydroxyl group.
Uniqueness: Tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications in organic synthesis and pharmaceuticals. The combination of the tert-butyl and cyano groups makes it a versatile compound for various chemical transformations.
Propriétés
Formule moléculaire |
C10H18N2O2 |
|---|---|
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-cyano-2-methylpropyl]carbamate |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,1-5H3,(H,12,13)/t8-/m0/s1 |
Clé InChI |
HWOVCNHAYAEVSJ-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)[C@H](C#N)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C#N)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


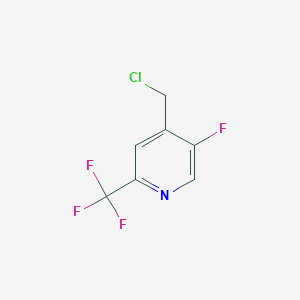
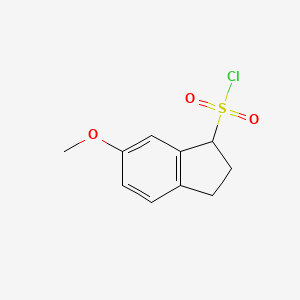

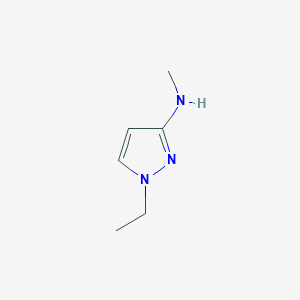
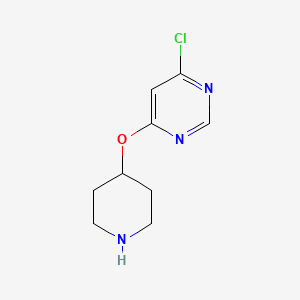
![tert-butyl N-{3-formylbicyclo[3.2.0]heptan-6-yl}carbamate](/img/structure/B13485665.png)
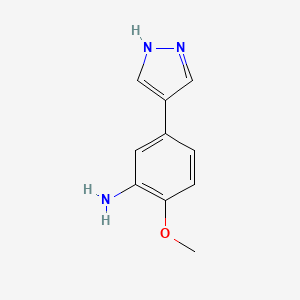
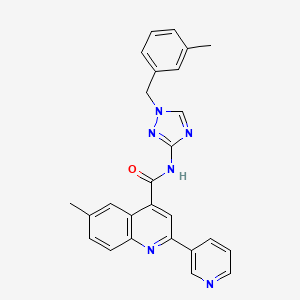
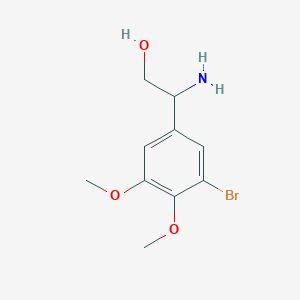

![Ethyl 2-ethyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B13485706.png)
![2-[5-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13485709.png)
